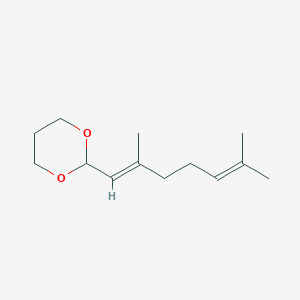
N-(2,4-dimethylphenyl)-4-(4-fluorophenyl)-1-piperazinecarbothioamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,4-dimethylphenyl)-4-(4-fluorophenyl)-1-piperazinecarbothioamide, also known as DF-MPJC, is a novel chemical compound that has gained interest in the scientific community due to its potential applications in various fields. DF-MPJC belongs to the class of piperazine derivatives and is known to exhibit a range of biochemical and physiological effects.
作用機序
The exact mechanism of action of N-(2,4-dimethylphenyl)-4-(4-fluorophenyl)-1-piperazinecarbothioamide is not fully understood. However, studies have suggested that this compound may act as a dopamine D2 receptor agonist and a serotonin 5-HT1A receptor antagonist. These actions may contribute to its neuroprotective and anticancer effects.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a range of biochemical and physiological effects. Studies have shown that this compound can increase the levels of dopamine and serotonin in the brain, which may contribute to its neuroprotective effects. This compound has also been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine. This inhibition may contribute to its potential use in the treatment of Alzheimer's disease.
実験室実験の利点と制限
N-(2,4-dimethylphenyl)-4-(4-fluorophenyl)-1-piperazinecarbothioamide has several advantages for lab experiments. It is relatively easy to synthesize and has a high yield. It also exhibits potent neuroprotective and anticancer effects, making it a promising compound for further research. However, this compound has some limitations for lab experiments. It is not very soluble in water, which may limit its use in certain experiments. Additionally, its mechanism of action is not fully understood, which may make it difficult to design experiments to study its effects.
将来の方向性
There are several future directions for research on N-(2,4-dimethylphenyl)-4-(4-fluorophenyl)-1-piperazinecarbothioamide. One area of research is to further investigate its potential use as a neuroprotective agent. Studies can be conducted to determine its efficacy in treating various neurological disorders, such as Alzheimer's disease and Parkinson's disease.
Another area of research is to investigate its potential use as an anticancer agent. Studies can be conducted to determine its efficacy in treating various types of cancer, as well as to investigate its mechanism of action in cancer cells.
Furthermore, studies can be conducted to investigate the structure-activity relationship of this compound. This can help to identify structural features that are important for its activity, which can be used to design more potent derivatives.
Conclusion:
This compound is a novel compound that exhibits potent neuroprotective and anticancer effects. Its potential applications in various fields of science make it a promising compound for further research. The synthesis method of this compound is relatively simple and efficient, and its mechanism of action is not fully understood. Future research can focus on investigating its potential use as a neuroprotective and anticancer agent, as well as identifying structural features that are important for its activity.
合成法
The synthesis of N-(2,4-dimethylphenyl)-4-(4-fluorophenyl)-1-piperazinecarbothioamide involves the reaction of 2,4-dimethylphenylhydrazine and 4-fluorobenzaldehyde in the presence of thiosemicarbazide and acetic acid. The resulting product is then treated with piperazine in the presence of triethylamine to obtain this compound. This method has been reported to have a yield of 70-80% and is relatively simple and efficient.
科学的研究の応用
N-(2,4-dimethylphenyl)-4-(4-fluorophenyl)-1-piperazinecarbothioamide has been studied extensively for its potential applications in various fields of science. One of the major areas of research is its use in the treatment of neurological disorders. Studies have shown that this compound exhibits significant neuroprotective effects and can potentially be used to treat conditions such as Alzheimer's disease and Parkinson's disease.
This compound has also been studied for its potential use as an anticancer agent. Studies have shown that this compound exhibits potent anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. The mechanism of action of this compound in cancer cells involves the induction of apoptosis and inhibition of cell proliferation.
特性
IUPAC Name |
N-(2,4-dimethylphenyl)-4-(4-fluorophenyl)piperazine-1-carbothioamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22FN3S/c1-14-3-8-18(15(2)13-14)21-19(24)23-11-9-22(10-12-23)17-6-4-16(20)5-7-17/h3-8,13H,9-12H2,1-2H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZQZIWIPPYANLZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=S)N2CCN(CC2)C3=CC=C(C=C3)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22FN3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3,3-dimethyl-1-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylthio)-2-butanone](/img/structure/B5851266.png)
![ethyl 4,5-dimethyl-2-{[(3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetyl]amino}-3-thiophenecarboxylate](/img/structure/B5851272.png)

![N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]-2-(1H-1,2,4-triazol-5-ylthio)acetamide](/img/structure/B5851287.png)

![1-[(1-methyl-1H-pyrrol-2-yl)methyl]-4-(phenoxyacetyl)piperazine](/img/structure/B5851290.png)

![methyl 3-[4-(4-methylphenyl)-1-oxo-2(1H)-phthalazinyl]propanoate](/img/structure/B5851302.png)

![N'-[(2-iodobenzoyl)oxy]-4-nitrobenzenecarboximidamide](/img/structure/B5851323.png)


![4-tert-butyl-N-[4-(trifluoromethoxy)phenyl]benzamide](/img/structure/B5851349.png)
